molecular formula C21H25NO4 B3029071 N-Boc-4-(2-Methylphenyl)-L-phenylalanine CAS No. 516521-47-4

N-Boc-4-(2-Methylphenyl)-L-phenylalanine

Cat. No.: B3029071
CAS No.: 516521-47-4
M. Wt: 355.4 g/mol
InChI Key: WZYJCLIFAJVGLW-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-4-(2-Methylphenyl)-L-phenylalanine is a chemical compound that belongs to the class of N-protected amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of 4-(2-Methylphenyl)-L-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting this compound is purified through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(2-Methylphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid, yielding the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Substitution Reactions: The phenylalanine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous conditions.

    Substitution: Nitrating agents like nitric acid for nitration reactions.

Major Products

    Deprotection: 4-(2-Methylphenyl)-L-phenylalanine.

    Coupling: Peptides or peptide derivatives.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

N-Boc-4-(2-Methylphenyl)-L-phenylalanine serves as an active pharmaceutical intermediate . It is particularly valuable in synthesizing bioactive compounds, including peptide hormones and enzyme inhibitors.

Case Study: Synthesis of Gonadotropin-Releasing Hormone Antagonists

In a notable study, this compound was used as a building block for synthesizing gonadotropin-releasing hormone antagonists. The compound underwent reductive alkylation in the presence of Pd/C catalyst, leading to the formation of specific intermediates essential for further pharmaceutical development .

Agrochemical Applications

This compound is also recognized for its utility in the agrochemical sector . It acts as an organic intermediate in the production of herbicides and pesticides.

Application Example: Synthesis of Herbicides

This compound can be utilized to synthesize various herbicidal compounds. Its ability to form stable derivatives makes it a crucial component in developing new agrochemical formulations .

Materials Science

Recent advancements have highlighted the potential of this compound in materials science , particularly in self-assembly processes.

Case Study: Self-Assembly into Nanostructures

Research has demonstrated that derivatives of this compound can self-assemble into nanostructures such as nanotubes and microtapes when subjected to specific solvent conditions. These nanostructures exhibit unique mechanical properties and are being explored for applications in biosensing and electronic devices .

Mechanism of Action

The mechanism of action of N-Boc-4-(2-Methylphenyl)-L-phenylalanine is primarily related to its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparison with Similar Compounds

N-Boc-4-(2-Methylphenyl)-L-phenylalanine can be compared with other N-protected amino acids, such as:

    N-Boc-4-(2-Carboxyphenyl)-L-phenylalanine: Similar in structure but with a carboxyl group instead of a methyl group.

    N-Boc-4-(2-Hydroxyphenyl)-L-phenylalanine: Contains a hydroxy group, offering different reactivity.

    N-Boc-4-(2-Nitrophenyl)-L-phenylalanine: Features a nitro group, which can undergo reduction reactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in synthesis and research.

Biological Activity

N-Boc-4-(2-Methylphenyl)-L-phenylalanine, a derivative of phenylalanine, is an amino acid compound that has garnered attention in various fields of biochemical research and drug development. The N-Boc (tert-butoxycarbonyl) group serves as a protective moiety, facilitating the synthesis and functionalization of peptides and other bioactive molecules. This article delves into the biological activity of this compound, summarizing its applications, mechanisms of action, and relevant research findings.

This compound exhibits biological activity primarily through its role in peptide synthesis and as a building block for drug development. The compound's unique structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its incorporation into peptides can enhance stability and bioactivity, making it a valuable tool in medicinal chemistry.

Applications in Research

  • Peptide Synthesis : this compound is widely used in the synthesis of peptides that target specific biological functions, including enzyme inhibition and receptor modulation.
  • Drug Development : The compound is investigated for its potential in creating novel therapeutics, particularly those aimed at neurological disorders due to its structural similarity to neurotransmitter-related amino acids.
  • Bioconjugation : Researchers utilize this compound in bioconjugation techniques to enhance drug delivery systems by attaching biomolecules to therapeutic agents.
  • Antimicrobial Activity : Studies have shown that derivatives of phenylalanine, including this compound, possess antimicrobial properties when conjugated with other bioactive molecules .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various Boc-amino acid conjugates against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing phenylalanine derivatives exhibited significant antibacterial activity, with inhibition zones comparable to conventional antibiotics .

Drug Delivery Systems

Research has demonstrated that this compound can be effectively used in drug delivery systems. By conjugating this compound with therapeutic agents, researchers enhanced the solubility and bioavailability of drugs intended for treating chronic diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amino group with a Boc group followed by selective modifications at the aromatic ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Investigations into the SAR of N-Boc derivatives have revealed that modifications at specific positions on the phenyl ring can significantly influence biological activity. For instance, substituents such as methyl or halogen groups can enhance or diminish the compound's interaction with biological targets .

Table 1: Antimicrobial Activity of Phenylalanine Derivatives

CompoundMIC (µM)Activity Type
This compound12.5Antibacterial
Benzylpiperazine conjugate10Antibacterial
Individual amino acids25Least Active

Table 2: Structure-Activity Relationship Data

SubstituentPositionEffect on Activity
MethylParaIncreased activity
ChlorineMetaDecreased activity
No substituent-Baseline activity

Properties

IUPAC Name

(2S)-3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYJCLIFAJVGLW-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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